molecular formula C14H10ClF2NO B5223548 N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide

Cat. No.: B5223548
M. Wt: 281.68 g/mol
InChI Key: KGVSDRZCSJQSAS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with chlorine, methyl, and fluorine atoms

Safety and Hazards

Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide typically involves the reaction of 3-chloro-4-methylaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide, including the presence of chlorine and fluorine atoms.

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound also contains a benzamide group with chlorine and methyl substitutions, but it has a nitro group instead of fluorine atoms.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which influence its chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c1-8-5-6-9(7-10(8)15)18-14(19)13-11(16)3-2-4-12(13)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVSDRZCSJQSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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